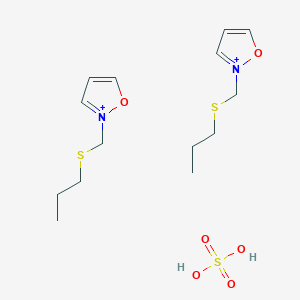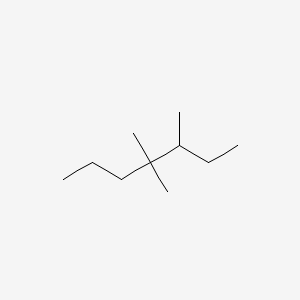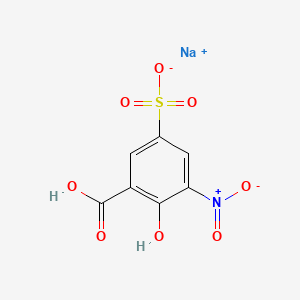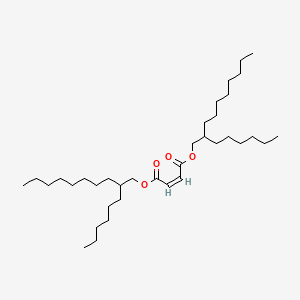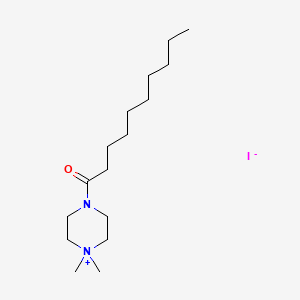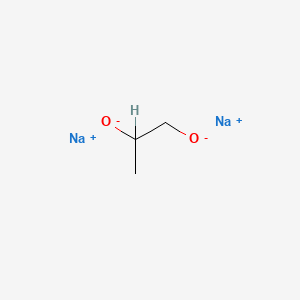
Disodium propane-1,2-diolate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Disodium propane-1,2-diolate is a chemical compound with the molecular formula C3H6Na2O2. It is a derivative of propane-1,2-diol, where the hydroxyl groups are replaced by sodium atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Disodium propane-1,2-diolate can be synthesized through the reaction of propane-1,2-diol with sodium metal or sodium hydride. The reaction typically occurs in an anhydrous solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent oxidation. The reaction can be represented as follows:
C3H8O2+2Na→C3H6Na2O2+H2
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Disodium propane-1,2-diolate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carbonyl compounds.
Reduction: It can be reduced to propane-1,2-diol.
Substitution: It can undergo nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophiles like alkyl halides can react with this compound under mild conditions.
Major Products Formed
Oxidation: Propane-1,2-dione.
Reduction: Propane-1,2-diol.
Substitution: Various substituted propane derivatives depending on the electrophile used.
Applications De Recherche Scientifique
Disodium propane-1,2-diolate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various compounds.
Biology: Investigated for its potential role in biochemical pathways and as a precursor for biologically active molecules.
Medicine: Explored for its potential therapeutic effects and as a component in drug formulations.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of disodium propane-1,2-diolate involves its ability to donate sodium ions and interact with various molecular targets. It can participate in redox reactions, act as a nucleophile in substitution reactions, and form complexes with metal ions. These interactions are crucial for its applications in different fields .
Comparaison Avec Des Composés Similaires
Similar Compounds
Propane-1,2-diol: The parent compound with hydroxyl groups instead of sodium atoms.
Disodium 1,2-propanediolate: Another sodium derivative with similar properties.
Uniqueness
Disodium propane-1,2-diolate is unique due to its enhanced reactivity and ability to participate in a wide range of chemical reactions. Its sodium atoms make it a strong nucleophile and a versatile reagent in organic synthesis .
Propriétés
Numéro CAS |
94006-28-7 |
|---|---|
Formule moléculaire |
C3H6Na2O2 |
Poids moléculaire |
120.06 g/mol |
Nom IUPAC |
disodium;propane-1,2-diolate |
InChI |
InChI=1S/C3H6O2.2Na/c1-3(5)2-4;;/h3H,2H2,1H3;;/q-2;2*+1 |
Clé InChI |
ZDXIWKQVLWFXOE-UHFFFAOYSA-N |
SMILES canonique |
CC(C[O-])[O-].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


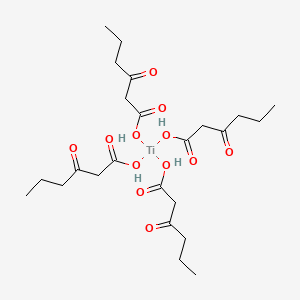
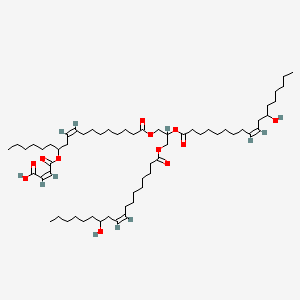
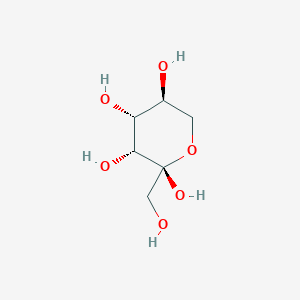
![9-Oxabicyclo[6.1.0]nonan-2-OL](/img/structure/B12657933.png)
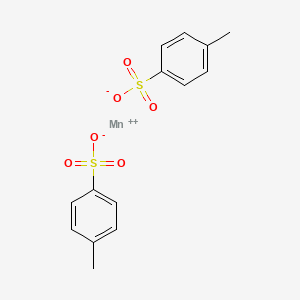
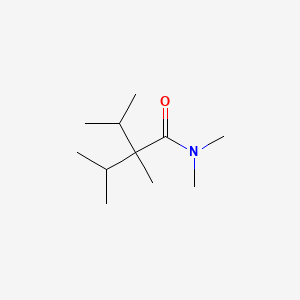
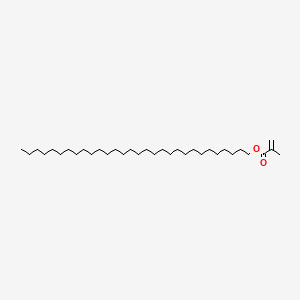
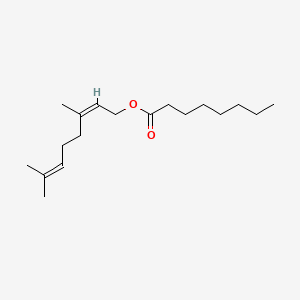
![3-[3-(Dodecyloxy)-2-hydroxypropoxy]propanol](/img/structure/B12657957.png)
